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Compound of Interest

Compound Name: 4-Chlorocinnamaldehyde

Cat. No.: B151971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chlorocinnamaldehyde (C₉H₇ClO), a compound of interest in various research and

development sectors. This document presents a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by

experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Chlorocinnamaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Chlorocinnamaldehyde
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.69 d 7.6 1H -CHO

7.51 d 8.6 2H Ar-H

7.46 d 16.0 1H Ar-CH=

7.42 d 8.6 2H Ar-H

6.72 dd 16.0, 7.6 1H =CH-CHO

Solvent: CDCl₃, Frequency: 500 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for 4-Chlorocinnamaldehyde

Chemical Shift (δ) ppm Assignment

193.5 C=O (Aldehyde)

152.5 Ar-CH=

137.4 Ar-C (quaternary)

132.8 Ar-C (quaternary)

129.8 Ar-CH

129.5 Ar-CH

128.9 =CH-CHO

Solvent: CDCl₃, Frequency: 125 MHz

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4-Chlorocinnamaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

3061 Weak C-H stretch (Aromatic)

2821, 2744 Weak C-H stretch (Aldehyde)

1684 Strong
C=O stretch (Aldehyde,

conjugated)

1625 Medium C=C stretch (Alkenyl)

1588, 1489 Medium C=C stretch (Aromatic)

1091 Strong C-Cl stretch

975 Strong =C-H bend (trans-alkene)

823 Strong
C-H bend (para-substituted

aromatic)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-Chlorocinnamaldehyde

m/z Relative Intensity (%) Assignment

166 100 [M]⁺ (³⁵Cl)

168 32 [M+2]⁺ (³⁷Cl)

165 50 [M-H]⁺

137 80 [M-CHO]⁺

102 45 [C₈H₆]⁺

75 30 [C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques.
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NMR Spectroscopy
A sample of 4-Chlorocinnamaldehyde was dissolved in deuterated chloroform (CDCl₃). ¹H

and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported

in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with a Diamond ATR accessory. The spectrum was recorded in the range of 4000-

400 cm⁻¹.

Mass Spectrometry
Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI)

source. The sample was introduced via a direct insertion probe.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

4-Chlorocinnamaldehyde.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorocinnamaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151971#spectroscopic-data-nmr-ir-ms-of-4-
chlorocinnamaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b151971?utm_src=pdf-body-img
https://www.benchchem.com/product/b151971#spectroscopic-data-nmr-ir-ms-of-4-chlorocinnamaldehyde
https://www.benchchem.com/product/b151971#spectroscopic-data-nmr-ir-ms-of-4-chlorocinnamaldehyde
https://www.benchchem.com/product/b151971#spectroscopic-data-nmr-ir-ms-of-4-chlorocinnamaldehyde
https://www.benchchem.com/product/b151971#spectroscopic-data-nmr-ir-ms-of-4-chlorocinnamaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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